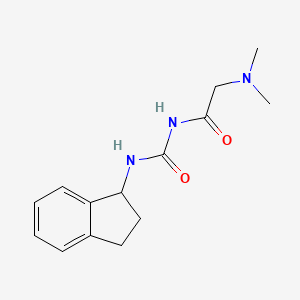
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of diethyl oxalate and ethyl chloroacetate as starting materials. The reaction proceeds through a series of steps including condensation, hydrolysis, esterification, and Grignard reactions . The final product is purified using acid-base treatment to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethyloctahydronaphthalenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 17-[2-hydroxy-3-(2-hydroxypropan-2-yl)cyclopentyl]-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
- Cyclopropane-containing natural products
Uniqueness
7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
13065-22-0 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one |
InChI |
InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-12,17H,5-9H2,1-4H3 |
InChI Key |
CUDHRTAOLMZZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CCC2(CCC1=O)C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
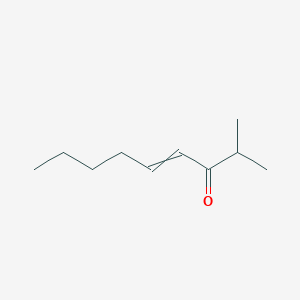
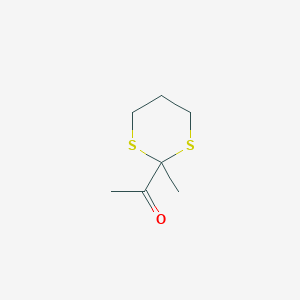

![2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol](/img/structure/B14733027.png)
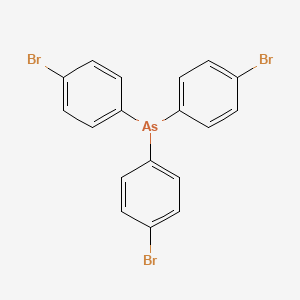
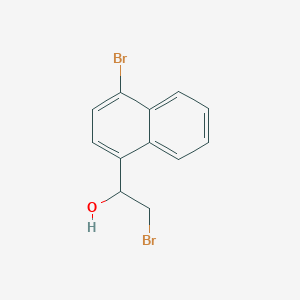
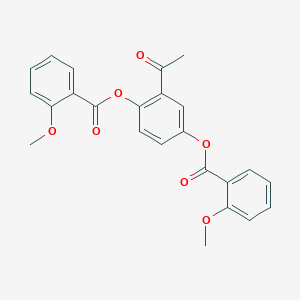
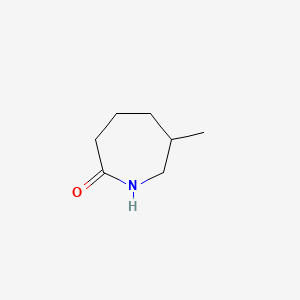
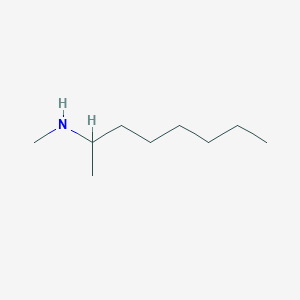


![N-methyl-N-[4-[(4-phenylmethoxyphenyl)methylideneamino]phenyl]acetamide](/img/structure/B14733094.png)
